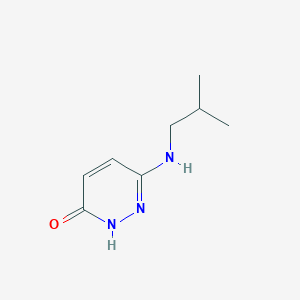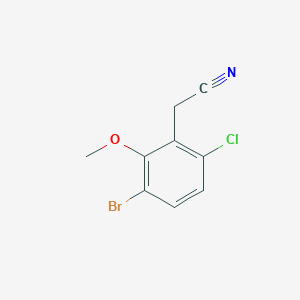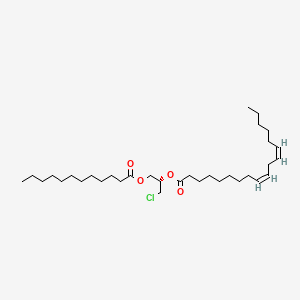
2'-Bromo-2,2,2,3'-tetrafluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromo-2,2,2,3’-tetrafluoroacetophenone is a fluorinated aromatic ketone with the molecular formula C8H3BrF4O. This compound is characterized by the presence of bromine and fluorine atoms attached to the phenyl ring and the carbonyl group, making it a valuable intermediate in organic synthesis and various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-2,2,2,3’-tetrafluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the reaction of 2,2,2-trifluoroacetophenone with bromine in the presence of a catalyst under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2’-Bromo-2,2,2,3’-tetrafluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Bromo-2,2,2,3’-tetrafluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Substituted acetophenone derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Applications De Recherche Scientifique
2’-Bromo-2,2,2,3’-tetrafluoroacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’-Bromo-2,2,2,3’-tetrafluoroacetophenone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.
Pathways Involved: The presence of bromine and fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Bromo-2,2,2,5’-tetrafluoroacetophenone: Similar structure but with a different fluorine atom position.
2,2,2,3’-Tetrafluoroacetophenone: Lacks the bromine atom, making it less reactive in certain reactions.
Ethyl bromodifluoroacetate: Contains a bromine and difluoro group but differs in its ester functionality
Uniqueness
2’-Bromo-2,2,2,3’-tetrafluoroacetophenone is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and properties. This makes it a valuable compound for specialized applications in organic synthesis and scientific research .
Propriétés
Formule moléculaire |
C8H3BrF4O |
|---|---|
Poids moléculaire |
271.01 g/mol |
Nom IUPAC |
1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H3BrF4O/c9-6-4(2-1-3-5(6)10)7(14)8(11,12)13/h1-3H |
Clé InChI |
WPCATNMOEIZEOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)Br)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292748.png)



![(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15292767.png)
